Cyancobalamin-b-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

It is essential for the proper functioning of the nervous system, the formation of red blood cells, and the metabolism of fatty and amino acids. This compound is particularly significant in the field of biochemistry and medicine due to its unique structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: This method is favored for its ability to increase analyte concentration and improve stability . The reaction typically involves the use of cyanide ions under controlled conditions to replace the upper axial ligand of the cobalamin molecule with a cyano group.

Industrial Production Methods: Industrial production of Cyancobalamin-b-carboxylic Acid is primarily achieved through microbial fermentation using strains such as Propionibacterium shermanii and Pseudomonas denitrificans. These microorganisms are capable of synthesizing cobalamin through a series of enzymatic steps, which are then converted to this compound . The process involves fermentation, extraction, and purification to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Cyancobalamin-b-carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its chlorination by hypochlorous acid, which produces chlorinated derivatives such as C10–Cl–this compound .

Common Reagents and Conditions:

Oxidation: Reagents like hypochlorous acid (HOCl) are used under weakly acidic to neutral conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.

Substitution: Cyanide ions (CN-) are used in the cyanidation process.

Major Products:

Chlorinated derivatives: C10–Cl–this compound.

Lactone derivatives: C10–Cl–this compound-c-lactone.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Stability

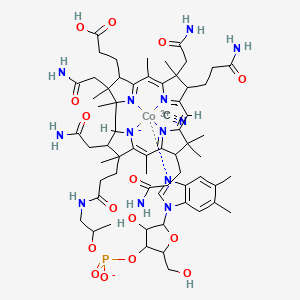

Cyanocobalamin-b-carboxylic acid is characterized by its stability compared to other forms of vitamin B12. It is a water-soluble compound with the following chemical formula:

- Chemical Formula : C₆₃H₈₇CoN₁₃O₁₄P

- CAS Number : 38218-77-8

This compound exhibits a high degree of stability under various conditions, making it suitable for supplementation and fortification in food products. Its stability is particularly noted in comparison to hydroxocobalamin and methylcobalamin, which are more prone to degradation under light exposure .

Treatment of Vitamin B12 Deficiency

Cyanocobalamin-b-carboxylic acid is primarily used to treat vitamin B12 deficiency, which can arise from various conditions such as pernicious anemia, malabsorption syndromes, and dietary insufficiencies. The compound is administered via:

- Intramuscular Injections : Rapidly absorbed and effective for individuals with severe deficiencies.

- Oral Supplements : Suitable for mild deficiencies or dietary supplementation.

The FDA has approved cyanocobalamin for several indications related to vitamin B12 deficiency, including:

- Pernicious anemia

- Malabsorption due to gastrointestinal disorders

- Long-term use of certain medications (e.g., metformin) that affect absorption .

Enhanced Absorption Techniques

Recent studies have focused on improving the bioavailability of cyanocobalamin-b-carboxylic acid through innovative delivery systems. For instance, research has demonstrated the effectiveness of sublingual mucoadhesive tablets that prolong the residence time of the drug in the oral cavity, significantly enhancing absorption rates compared to traditional oral forms .

Nutritional Fortification

Cyanocobalamin-b-carboxylic acid is commonly used to fortify various food products, including:

- Baby formulas

- Breakfast cereals

- Nutritional supplements

This fortification helps prevent vitamin B12 deficiency in populations at risk, such as vegetarians and individuals with limited dietary diversity .

Case Studies

- Case Study on Bioavailability : A study comparing the bioavailability of different vitamin B12 forms concluded that cyanocobalamin-b-carboxylic acid had comparable efficacy to hydroxocobalamin but was less effective than methylcobalamin in certain populations. This highlights the importance of selecting appropriate forms based on individual patient needs .

- Photostability Research : Investigations into the photostability of cyanocobalamin-b-carboxylic acid revealed that it remains stable under UV exposure compared to other forms like hydroxocobalamin. This property makes it advantageous for use in formulations exposed to light during storage .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medical Treatment | Used for treating vitamin B12 deficiency due to various medical conditions. |

| Nutritional Fortification | Added to food products to prevent deficiencies in at-risk populations. |

| Enhanced Absorption Techniques | Utilized in sublingual formulations for improved bioavailability. |

| Research Studies | Ongoing studies on stability and efficacy compared to other forms of B12. |

Wirkmechanismus

Cyancobalamin-b-carboxylic Acid acts as a coenzyme for various metabolic functions, including fat and carbohydrate metabolism and protein synthesis. It is involved in cell replication and hematopoiesis. The compound is converted in tissues to active coenzymes, methylcobalamin, and deoxyadenosylcobalamin, which are essential for the synthesis of purines and pyrimidines that form DNA .

Vergleich Mit ähnlichen Verbindungen

- Methylcobalamin

- Adenosylcobalamin

- Hydroxocobalamin

Comparison: Cyancobalamin-b-carboxylic Acid is unique due to its stability and ease of conversion from other cobalamins. While methylcobalamin and adenosylcobalamin are more bioactive forms, this compound is preferred in industrial applications due to its stability and cost-effectiveness .

Biologische Aktivität

Cyanocobalamin-b-carboxylic acid is a derivative of cyanocobalamin (vitamin B12), which is crucial for various biological functions in humans and other organisms. This article explores its biological activity, metabolism, and implications in health, supported by data tables and case studies.

Overview of Cyanocobalamin

Cyanocobalamin is a synthetic form of vitamin B12 used to treat and prevent vitamin B12 deficiency. It is converted in the body into two active forms: methylcobalamin and adenosylcobalamin , which serve as essential cofactors in metabolic processes, particularly in the synthesis of DNA and the metabolism of fatty acids and amino acids .

Cyanocobalamin-b-carboxylic acid exhibits biological activity primarily through its conversion to active cofactor forms. The mechanisms include:

- Methylation Reactions : Methylcobalamin acts as a cofactor for methionine synthase, facilitating the conversion of homocysteine to methionine, which is vital for protein synthesis and methylation reactions .

- Isomerization : Adenosylcobalamin serves as a cofactor for methylmalonyl-CoA mutase, crucial for the metabolism of odd-chain fatty acids and certain amino acids .

Biological Functions

The following table summarizes the key biological functions associated with cyanocobalamin and its derivatives:

| Function | Active Form | Role in Metabolism |

|---|---|---|

| Methionine Synthesis | Methylcobalamin | Converts homocysteine to methionine |

| Fatty Acid Metabolism | Adenosylcobalamin | Converts methylmalonyl-CoA to succinyl-CoA |

| DNA Synthesis | Methylcobalamin | Essential for proper DNA synthesis |

| Neurological Function | Both forms | Supports myelin sheath formation and nerve function |

Case Studies and Research Findings

- Vitamin B12 Deficiency : A study highlighted that deficiencies in vitamin B12 lead to elevated levels of homocysteine and methylmalonic acid, markers indicative of impaired metabolic function. Supplementation with cyanocobalamin effectively reduced these markers, demonstrating its role in reversing deficiency-related metabolic disruptions .

- Absorption Studies : Research on the absorption pathways of cyanocobalamin indicated that it is primarily absorbed in the ileum via receptor-mediated endocytosis. The presence of intrinsic factor is crucial for this process, emphasizing the importance of this vitamin in maintaining adequate levels within the body .

- Degradation Kinetics : A study examined the degradation kinetics of cyanocobalamin in various pH conditions, revealing that it degrades more rapidly at acidic pH levels when combined with ascorbic acid. This degradation can impact its bioavailability and efficacy when administered orally .

Implications for Health

Cyanocobalamin-b-carboxylic acid plays a significant role in human health by supporting metabolic processes essential for energy production, neurological function, and DNA synthesis. Its derivatives are critical in clinical settings, particularly for patients with absorption issues or dietary deficiencies.

Eigenschaften

IUPAC Name |

cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12-bis(3-amino-3-oxopropyl)-17-(2-carboxyethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cyanide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H89N12O15P.CN.Co/c1-29-20-39-40(21-30(29)2)74(28-69-39)57-52(84)53(41(27-75)87-57)89-90(85,86)88-31(3)26-68-48(81)18-19-59(8)37(22-45(65)78)56-62(11)61(10,25-47(67)80)36(14-17-49(82)83)51(73-62)33(5)55-60(9,24-46(66)79)34(12-15-43(63)76)38(70-55)23-42-58(6,7)35(13-16-44(64)77)50(71-42)32(4)54(59)72-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,75,84H,12-19,22,24-27H2,1-11H3,(H14,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXULFRVUMZMFQ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H87CoN13O15P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1356.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.